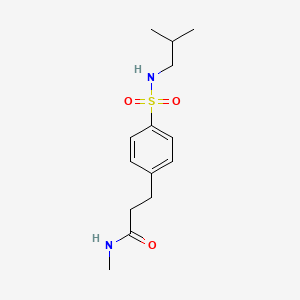
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide is a chemical compound that belongs to the class of sulfonamides. It is also known as N-(4-(isobutylsulfamoyl)phenyl)-3-methylbutanamide. This compound has gained significant importance in the field of scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide is not fully understood. However, it has been suggested to act by inhibiting the activity of carbonic anhydrase enzyme, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in the lab and is readily available for research purposes. However, the main limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide. One of the potential areas of research is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another area of research is to develop more potent and selective analogs of this compound that can overcome its limitations in terms of solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide is a multi-step process. The first step involves the reaction of 4-aminobenzenesulfonamide with isobutyl chloroformate in the presence of a base to form N-(4-(isobutylsulfamoyl)phenyl)chloroformate. The second step involves the reaction of N-(4-(isobutylsulfamoyl)phenyl)chloroformate with 3-methylbutan-1-amine in the presence of a base to form 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide. The purity of the compound can be further improved by recrystallization.
Scientific Research Applications
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities in preclinical studies.
properties
IUPAC Name |
N-methyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)10-16-20(18,19)13-7-4-12(5-8-13)6-9-14(17)15-3/h4-5,7-8,11,16H,6,9-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEZZUIERMCZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

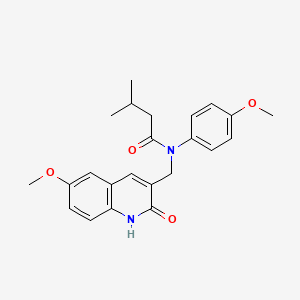

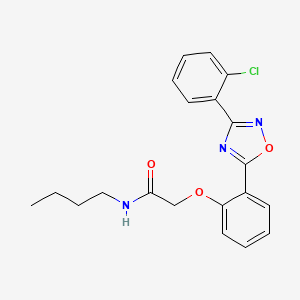
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
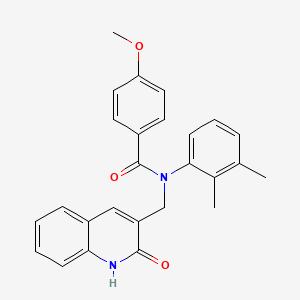
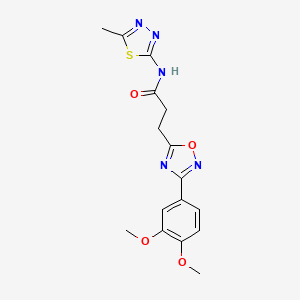
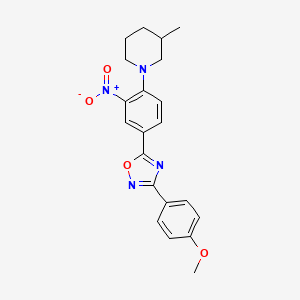
![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)

